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molecular formula C9H14N2O2 B592169 Tert-butyl 1H-pyrrol-1-ylcarbamate CAS No. 937046-95-2

Tert-butyl 1H-pyrrol-1-ylcarbamate

Cat. No. B592169
M. Wt: 182.223
InChI Key: JDOTVVAIWOCYFL-UHFFFAOYSA-N
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Patent
US08765754B2

Procedure details

Under an atmosphere of nitrogen, a solution of 2,5-dimethoxytetrahydrofuran (400 g, 3.03 mol) and tert-butyl carbazate (364 g, 2.75 mol) in 1,4-dioxane (2.5 L) were combined in a flask. Then, aqueous hydrochloric acid solution (2N, 35.8 mL, 71.5 mmol) was added dropwise and the reaction mixture was stirred for 21 hours at 85° C. The reaction mixture was treated with saturated sodium carbonate aqueous solution (120 mL) at room temperature. The quenched mixture was filtered to give a precipitate which was dried to give the title compound as a gray solid (250 g). The organic phase of the filtrate was concentrated and the resultant precipitate was washed with diisopropyl ether (200 mL) and filtered to give the title compound as a gray solid (60 g). The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=4:1→3:1→2:1) to obtain the title compound (47 g). A total of 357 g of the title compound having the following physical data was obtained.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
364 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
35.8 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[CH:3]1[CH2:7][CH2:6][CH:5](OC)O1.[C:10]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])(=[O:13])[NH:11][NH2:12].C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.Cl>[N:12]1([NH:11][C:10](=[O:13])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16])[CH:3]=[CH:7][CH:6]=[CH:5]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
364 g
Type
reactant
Smiles
C(NN)(=O)OC(C)(C)C
Name
Quantity
2.5 L
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
35.8 mL
Type
catalyst
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 21 hours at 85° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The quenched mixture was filtered
CUSTOM
Type
CUSTOM
Details
to give a precipitate which
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
N1(C=CC=C1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 250 g
YIELD: CALCULATEDPERCENTYIELD 49.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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